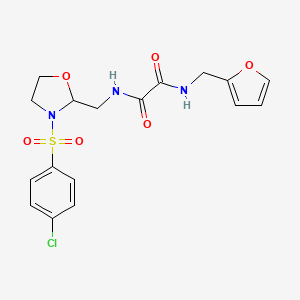

N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide

Description

BenchChem offers high-quality N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O6S/c18-12-3-5-14(6-4-12)28(24,25)21-7-9-27-15(21)11-20-17(23)16(22)19-10-13-2-1-8-26-13/h1-6,8,15H,7,9-11H2,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKQCHPLFUFKELQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H25ClN4O5S

- Molecular Weight : 432.9 g/mol

- CAS Number : 874804-58-7

The biological activity of this compound is primarily attributed to its structural components, which include an oxazolidinone moiety known for its antibacterial properties and a furan ring that may contribute to its pharmacological effects. The sulfonyl group enhances the compound's reactivity, potentially increasing its interaction with biological targets.

Key Mechanisms:

- Antimicrobial Activity : Compounds with oxazolidinone structures have been shown to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, effectively blocking peptide bond formation.

- Anti-inflammatory Properties : The presence of the furan moiety may offer anti-inflammatory effects, which are beneficial in treating conditions characterized by excessive inflammation.

Biological Activity Data

The following table summarizes key findings related to the biological activity of N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide based on available literature:

Case Studies

- Antibacterial Efficacy : In a study evaluating various oxazolidinone derivatives, N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide exhibited significant antibacterial activity against Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) at concentrations as low as 10 µM. Reference:

- Cytotoxic Effects on Cancer Cells : A research study focused on the cytotoxic effects of various oxazolidinones found that this compound induced apoptosis in human breast cancer cell lines at concentrations ranging from 10 to 50 µM. The mechanism was linked to the activation of caspase pathways. Reference:

- Anti-inflammatory Activity : In vitro assays demonstrated that this compound reduced the secretion of pro-inflammatory cytokines (TNF-alpha and IL-6) in macrophage cell lines when treated with lipopolysaccharides (LPS), suggesting its potential use in inflammatory diseases. Reference:

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds similar to N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide exhibit significant antibacterial properties. The oxazolidine structure is known for its ability to inhibit bacterial protein synthesis, which is crucial for the development of new antibiotics. Studies have shown that derivatives of oxazolidinones can effectively target Gram-positive bacteria, including resistant strains.

Anticancer Potential

The compound's structural complexity suggests potential cytotoxic effects against cancer cells. Similar compounds have been evaluated for their ability to induce apoptosis in various cancer cell lines. The presence of the furan moiety may enhance the compound's interaction with cellular targets involved in cancer progression.

Case Studies

- Synthesis and Biological Evaluation : A study synthesized various oxazolidinone derivatives and evaluated their antibacterial activity against Staphylococcus aureus and Escherichia coli. Some derivatives exhibited lower minimum inhibitory concentration (MIC) values compared to standard antibiotics, indicating enhanced efficacy against resistant strains .

- Structure-Activity Relationship (SAR) : Research focused on the SAR of oxazolidinone derivatives revealed that modifications to the sulfonamide group significantly affect antibacterial potency. Compounds with electron-withdrawing groups showed improved activity, suggesting that electronic properties play a critical role in their mechanism of action .

- Mechanistic Studies : Investigations into the mechanism of action demonstrated that oxazolidinones bind to the bacterial ribosome, inhibiting protein synthesis and leading to bacterial cell death. This mechanism has been validated through various in vitro assays .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : Synthesis typically involves a multi-step approach:

Sulfonylation : React 4-chlorobenzenesulfonyl chloride with an oxazolidine precursor under basic conditions (e.g., triethylamine in DCM) to introduce the sulfonyl group .

Oxalamide Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the oxazolidine-sulfonyl intermediate with furan-2-ylmethylamine .

- Critical Parameters :

- Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance oxalamide coupling efficiency .

- Yield Optimization : Monitor reaction progress via TLC or LC-MS. Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound’s purity and structure?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the oxazolidine ring (δ 3.5–4.5 ppm), sulfonyl group (δ 7.8–8.2 ppm for aromatic protons), and furan moiety (δ 6.3–7.4 ppm) .

- LC-MS/HRMS : Confirm molecular ion ([M+H]+) at m/z ~495.2 (calculated for C20H19ClN3O6S) and assess purity (>95% by HPLC, C18 column, acetonitrile/water mobile phase) .

- FT-IR : Identify carbonyl stretches (1650–1700 cm⁻¹) and sulfonyl S=O vibrations (1150–1250 cm⁻¹) .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Studies :

- pH Stability : Incubate in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC .

- Thermal Stability : Heat samples to 40–60°C and analyze decomposition products by LC-MS .

- Critical Findings : Sulfonamide and oxazolidine groups are prone to hydrolysis under strongly acidic/basic conditions .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity (e.g., enzyme inhibition vs. no observed effect)?

- Methodological Answer :

- Dose-Response Analysis : Perform IC50 assays across a broad concentration range (nM–µM) to identify threshold effects .

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) for binding kinetics and cellular assays (e.g., luciferase reporters) .

- Control for Off-Target Effects : Use siRNA knockdown or CRISPR-edited cell lines to confirm specificity .

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance target selectivity?

- Methodological Answer :

- Key Modifications :

- Sulfonyl Group : Replace 4-chlorophenyl with electron-deficient aryl groups (e.g., 4-CF3) to improve enzyme binding .

- Furan Substituent : Introduce methyl or halogen groups to the furan ring to modulate lipophilicity and metabolic stability .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) with target proteins (e.g., cytochrome P450 isoforms) to predict binding poses .

Q. What in vivo models are appropriate for pharmacokinetic (PK) and toxicity profiling?

- Methodological Answer :

- PK Studies :

- Rodent Models : Administer IV/PO doses (1–10 mg/kg) in Sprague-Dawley rats. Collect plasma samples for LC-MS/MS analysis (t1/2, Cmax, AUC) .

- Toxicity Screening :

- Acute Toxicity : Dose mice (20–50 mg/kg) and monitor for 14 days (body weight, organ histopathology) .

- CYP Inhibition : Assess inhibition of human liver microsomes (CYP3A4/2D6) to predict drug-drug interactions .

Contradiction Analysis

- Conflicting Bioactivity Reports : Discrepancies may arise from assay conditions (e.g., serum-containing media vs. serum-free). Mitigate by standardizing cell culture protocols and using validated reference inhibitors .

- Synthetic Yield Variability : Differences in sulfonylation efficiency (40–70%) across studies may stem from reagent purity. Use freshly distilled triethylamine and anhydrous solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.